![molecular formula C6H16FN2PS B13404857 N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine CAS No. 926-23-8](/img/structure/B13404857.png)
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine is a chemical compound with the molecular formula C6H16FN2PS and a molecular weight of 198.242 g/mol. It is known for its unique structure, which includes a fluorine atom, a phosphinothioyl group, and two propan-2-ylamino groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine typically involves the reaction of propan-2-ylamine with a fluorophosphinothioyl reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve a high yield and purity of the final product. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinothioyl compounds. These products are often isolated and purified using techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The fluorine atom and phosphinothioyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine include:
- N-[chloro-(propan-2-ylamino)phosphinothioyl]propan-2-amine
- N-[bromo-(propan-2-ylamino)phosphinothioyl]propan-2-amine
- N-[iodo-(propan-2-ylamino)phosphinothioyl]propan-2-amine
Uniqueness
What sets this compound apart from its analogs is the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. The fluorine atom also enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
926-23-8 |
|---|---|
Formule moléculaire |
C6H16FN2PS |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C6H16FN2PS/c1-5(2)8-10(7,11)9-6(3)4/h5-6H,1-4H3,(H2,8,9,11) |
Clé InChI |
GOWOIOQTEOTNIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP(=S)(NC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



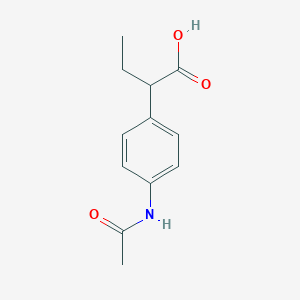
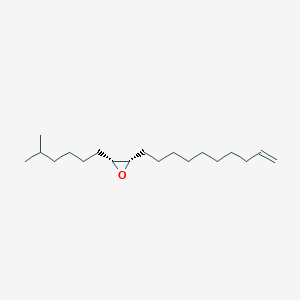

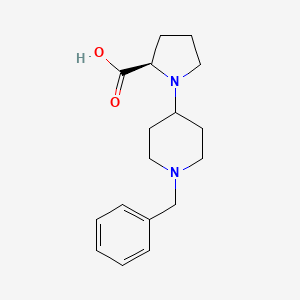

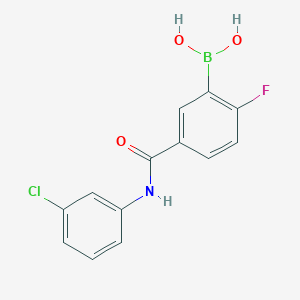
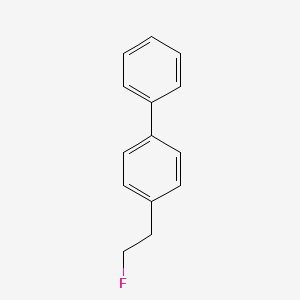
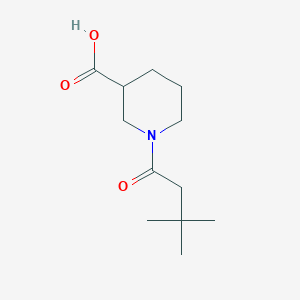
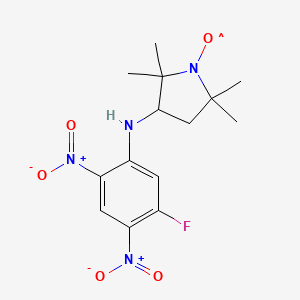
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
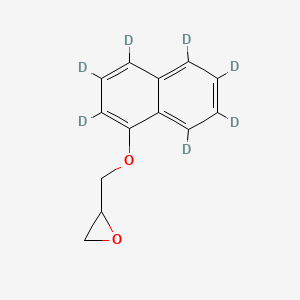
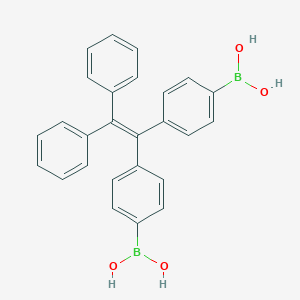
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
